molecular formula C15H19N3O2 B279200 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one

4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one

Numéro de catalogue B279200
Poids moléculaire: 273.33 g/mol
Clé InChI: ZXZQGBBLPYVQNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one, also known as PEAQX, is a potent and selective antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic neurotransmission in the central nervous system. PEAQX has been extensively studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mécanisme D'action

4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate and subsequent activation of the receptor, leading to the inhibition of synaptic transmission. This compound has been shown to have a high affinity for the AMPA receptor, with a Ki value in the nanomolar range.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticonvulsant effects in animal models of epilepsy. This is thought to be due to the inhibition of excessive excitatory synaptic transmission mediated by AMPA receptors. This compound has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor. However, this compound also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These factors can make it challenging to use this compound in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one and its applications in the treatment of neurological disorders. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of this compound. Another area of research is the investigation of the role of AMPA receptors in synaptic plasticity and learning and memory processes. Additionally, there is ongoing research on the use of this compound and other AMPA receptor antagonists as potential treatments for neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Méthodes De Synthèse

4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 4-bromo-2H-chromen-2-one with piperazine and subsequent chemical modifications. The synthesis of this compound has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.

Applications De Recherche Scientifique

4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been widely used as a research tool to investigate the role of AMPA receptors in various neurological processes. Studies have shown that this compound can selectively block AMPA receptor-mediated synaptic transmission without affecting other glutamate receptors. This makes this compound a valuable tool for studying the physiological and pathological functions of AMPA receptors in the brain.

Propriétés

Formule moléculaire

C15H19N3O2

Poids moléculaire

273.33 g/mol

Nom IUPAC

4-(2-piperazin-1-ylethylamino)chromen-2-one

InChI

InChI=1S/C15H19N3O2/c19-15-11-13(12-3-1-2-4-14(12)20-15)17-7-10-18-8-5-16-6-9-18/h1-4,11,16-17H,5-10H2

Clé InChI

ZXZQGBBLPYVQNI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCNC2=CC(=O)OC3=CC=CC=C32

SMILES canonique

C1CN(CCN1)CCNC2=CC(=O)OC3=CC=CC=C32

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.